2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
Description
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a halogenated quinoline derivative characterized by a chloro group at position 2, a methyl group at position 7, and a vinyl substituent at position 3 bearing diethoxycarbonyl moieties. The diethoxycarbonyl group enhances steric bulk and electronic effects, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
1031928-57-0 |
|---|---|
Molecular Formula |
C18H18ClNO4 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-7-6-11(3)8-15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
PUCDDTPPIVZLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)C)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves:
- Construction of the quinoline core with appropriate substitution at positions 2 and 7.
- Introduction of the vinyl moiety bearing the diethoxycarbonyl ester groups at position 3.
- Chlorination at position 2.
- Methylation at position 7 (or use of a methyl-substituted precursor).
Detailed Synthetic Routes
Synthesis of Quinoline Core
A common approach to quinoline derivatives involves the Skraup or Doebner–Miller quinoline synthesis, starting from aniline derivatives and aldehydes or ketones. For 7-methyl substitution, 2-amino-4-methylbenzaldehyde or related precursors are used.
Chlorination at Position 2
Chlorination at the 2-position of quinoline can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often under reflux conditions. This step may precede or follow the vinyl group introduction depending on the synthetic sequence.
Methylation at Position 7
Methylation at position 7 can be accomplished by starting with a methyl-substituted aniline or by selective methylation of the quinoline ring using methylating agents such as methyl iodide under controlled conditions.
Example Synthetic Procedure (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Condensation of 2-amino-4-methylbenzaldehyde with diethyl malonate in presence of piperidine, reflux | Formation of 7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline intermediate |
| 2 | Chlorination with POCl3, reflux | Introduction of chloro group at position 2 yielding target compound |
| 3 | Purification by recrystallization or chromatography | Pure this compound |
Alternative Methods and Patented Processes
A patent (US20030212276A1) describes processes for preparing 7-substituted-3-quinolinecarbonitriles and related compounds, which can be adapted for derivatives like the target compound. The patent emphasizes the use of substituted anilines and appropriate condensation and substitution reactions to achieve the quinoline core with desired substituents.
Research Data and Analysis
Due to limited direct literature on this compound, analogous compounds such as 2-Chloro-7-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline provide useful insights:
The yields and purity are dependent on reaction conditions such as temperature, solvent, and catalyst choice. The vinylation step via Knoevenagel condensation is generally high yielding and selective.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Notes |
|---|---|---|
| Quinoline core synthesis | Aniline derivatives, aldehydes, acid/base catalysts | Skraup or Doebner–Miller synthesis variants |
| Vinyl group introduction | Diethyl malonate, base (piperidine), reflux | Knoevenagel condensation |
| Chlorination at position 2 | POCl3 or SOCl2, reflux | Selective chlorination of quinoline ring |
| Methylation at position 7 | Methyl iodide or methyl-substituted precursors | May be done pre- or post-quinoline formation |
Chemical Reactions Analysis
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Variations on the Quinoline Core
The following compounds share structural similarities but differ in substituent patterns:
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
- Key Difference : Methoxy group at position 7 instead of methyl.
2-Chloro-7-methylquinoline-3-carbaldehyde
- Key Difference : Carbaldehyde (CHO) group at position 3 instead of the diethoxycarbonylvinyl group.
- Impact : The aldehyde group introduces electrophilic reactivity, making this compound a precursor for condensation reactions. However, it lacks the steric hindrance and ester functionality of the target compound .
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline
Data Table: Structural and Physicochemical Properties
Biological Activity
Overview of 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline
This compound is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been studied extensively for their pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities.
Chemical Structure
The compound features a chloro substituent at the 2-position and a vinyl group at the 3-position, along with diethoxycarbonyl functionality. This unique structure may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Quinoline derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds in this category can inhibit the growth of various bacteria and fungi. The presence of the chloro group and the vinyl moiety in this compound may enhance its interaction with microbial enzymes or cellular targets.
Anticancer Properties
Several studies have highlighted the potential of quinoline derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. The specific biological pathways affected by this compound would require further investigation through in vitro and in vivo studies.
Case Studies
- Anticancer Activity : In a study examining various quinoline derivatives, certain compounds exhibited potent activity against human cancer cell lines, inducing cell cycle arrest and apoptosis. While specific data on this compound was not highlighted, its structural similarities suggest potential efficacy.
- Antimicrobial Studies : A comparative study on different quinoline derivatives showed that compounds with similar functional groups significantly inhibited bacterial growth. This suggests that this compound may possess similar properties.
Research Findings
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-7-methylquinoline derivatives, and how can they be adapted for introducing diethoxycarbonyl vinyl groups?
The synthesis of 2-chloro-7-methylquinoline derivatives typically involves Vilsmeier-Haack reactions using reagents like MSCL-DMF/DMAC to introduce formyl or acetyl groups at the 3-position of the quinoline core . For diethoxycarbonyl vinyl substituents, a Knoevenagel condensation is often employed, where 2-chloro-3-formylquinoline reacts with diethyl malonate under acidic or basic conditions. Key steps include:
Q. How is the structure of 2-chloro-7-methyl-3-substituted quinolines confirmed experimentally?
Structural confirmation relies on a combination of:
Q. What in vitro assays are used for preliminary biological screening of quinoline derivatives?
- Antimicrobial activity : Agar dilution method (MIC determination against S. aureus, E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of diethoxycarbonyl vinylquinolines?
Low yields often arise from steric hindrance or side reactions. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., L-proline) to enhance condensation efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Stepwise heating (e.g., 60°C for 12 hours followed by 100°C for 2 hours) minimizes decomposition .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar quinoline derivatives?
Contradictions (e.g., overlapping NMR signals) are addressed via:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify experimental data .
- Crystal structure comparison : Overlaying X-ray data with related compounds to identify conformational differences .
Q. What methodologies are used to study the mechanism of action of 2-chloro-7-methylquinoline derivatives in biological systems?
- Enzyme inhibition assays : Fluorescence polarization to measure binding affinity for targets like PI3Kδ .
- Molecular docking : AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets) .
- Metabolic stability : LC-MS analysis of hepatic microsomal incubations to assess pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
